(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

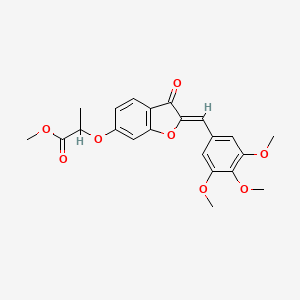

“(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a benzofuran-derived compound featuring a 3,4,5-trimethoxybenzylidene substituent and a methyl propanoate ester group. Its structure integrates a dihydrobenzofuran core (with a ketone at position 3) and a Z-configuration benzylidene moiety, which contributes to its stereoelectronic properties.

Key structural attributes include:

- Benzofuran backbone: Provides rigidity and planar aromaticity.

- 3,4,5-Trimethoxybenzylidene group: Enhances electron-donating capacity and influences intermolecular interactions.

- Methyl propanoate ester: Modulates solubility and bioavailability.

Spectral characterization (e.g., UV, NMR) aligns with methodologies described in Tables of Spectral Data for Structure Determination of Organic Compounds (Springer, 2013), which standardizes protocols for confirming benzofuran derivatives .

Properties

IUPAC Name |

methyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-12(22(24)28-5)29-14-6-7-15-16(11-14)30-17(20(15)23)8-13-9-18(25-2)21(27-4)19(10-13)26-3/h6-12H,1-5H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNAZOJJGSTXDE-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin. The compound’s structural characteristics were designed by combining those of two tyrosinase inhibitors.

Mode of Action

The compound interacts with its target, tyrosinase, by inhibiting its activity. This inhibition is achieved through competitive binding to the active sites of both mushroom and human tyrosinases.

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway. This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production.

Biological Activity

(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors. The detailed synthetic route typically includes the formation of the benzylidene derivative followed by the introduction of the methoxy and propanoate groups.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

Recent studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines including breast, colon, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HCT116 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation pathways |

Case Studies

-

Study on MCF-7 Breast Cancer Cells :

- Researchers observed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

-

In Vivo Studies :

- In animal models, the compound demonstrated reduced tumor growth in xenograft models of breast cancer when administered at a dose of 50 mg/kg body weight.

Mechanistic Insights

The biological activity is attributed to the compound's ability to interact with cellular targets involved in cancer progression. It appears to modulate signaling pathways associated with cell survival and apoptosis. Key proteins affected include Bcl-2 family members and various caspases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | Dihydrobenzofuran | 3,4,5-Trimethoxybenzylidene, methyl propanoate | Ketone, ester, methoxy groups |

| (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate | Benzofuran | 2-methoxyphenylprop-2-enylidene, 3,4,5-trimethoxybenzoate ester | Ketone, benzoate ester, methoxy |

| Isorhamnetin-3-O-glycoside (from Z. fabago) | Flavonoid glycoside | 3-O-glycoside, methoxy groups | Hydroxyl, glycosidic bond, methoxy |

Key Observations :

- Substituent Position and Bioactivity : The 3,4,5-trimethoxybenzylidene group in the target compound confers higher electron density compared to the 2-methoxyphenylprop-2-enylidene group in the analogue from . This difference may enhance π-π stacking interactions in biological targets .

Environmental and Regulatory Considerations

The compound’s structural complexity and methoxy groups may influence its environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.